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molecular formula C11H11N3 B8750409 4-Methyl-3-(pyrimidin-5-yl)aniline

4-Methyl-3-(pyrimidin-5-yl)aniline

Cat. No. B8750409
M. Wt: 185.22 g/mol
InChI Key: HAMFXXVHYVVGNC-UHFFFAOYSA-N
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Patent
US06770667B1

Procedure details

A suspension of 5-(2-methyl-5-nitrophenyl)pyrimidine (0.431 g) in tetrahydrofuran (4 ml) and methanol (4 ml) was hydrogenated over palladium on carbon (10% w/w, 50% wet, 129 mg) under hydrogen atmosphere for 2 hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 5-(5-amino-2-methylphenyl)pyrimidine (370 mg, 99.7%).
Name
5-(2-methyl-5-nitrophenyl)pyrimidine
Quantity
0.431 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
129 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]1[CH:12]=[N:13][CH:14]=[N:15][CH:16]=1>O1CCCC1.CO.[Pd]>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([C:11]2[CH:16]=[N:15][CH:14]=[N:13][CH:12]=2)[CH:4]=1

Inputs

Step One
Name
5-(2-methyl-5-nitrophenyl)pyrimidine
Quantity
0.431 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])C=1C=NC=NC1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
129 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C1)C=1C=NC=NC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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